molecular formula C13H15F3O B8078729 1,2,3-Trifluoro-4-hept-6-enoxybenzene

1,2,3-Trifluoro-4-hept-6-enoxybenzene

Cat. No.: B8078729
M. Wt: 244.25 g/mol
InChI Key: XUKFDDBWAPEVJG-UHFFFAOYSA-N
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Description

The compound identified as “1,2,3-Trifluoro-4-hept-6-enoxybenzene” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1,2,3-Trifluoro-4-hept-6-enoxybenzene involves specific synthetic routes and reaction conditions. These methods typically include the reaction of precursor compounds under controlled conditions to yield the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trifluoro-4-hept-6-enoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often tailored to meet the needs of specific applications.

Scientific Research Applications

1,2,3-Trifluoro-4-hept-6-enoxybenzene has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-4-hept-6-enoxybenzene involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its use in scientific research and applications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 1,2,3-Trifluoro-4-hept-6-enoxybenzene include other chemical entities with comparable structures and properties. These compounds may share similar synthetic routes, reaction conditions, and applications.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields

Properties

IUPAC Name

1,2,3-trifluoro-4-hept-6-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c1-2-3-4-5-6-9-17-11-8-7-10(14)12(15)13(11)16/h2,7-8H,1,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKFDDBWAPEVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCOC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCOC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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